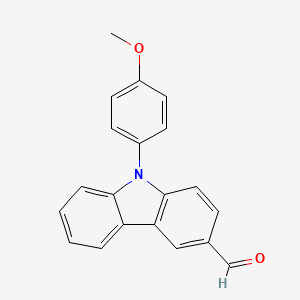

9-(4-Methoxyphenyl)-9H-carbazole-3-carbaldehyde

Description

Properties

IUPAC Name |

9-(4-methoxyphenyl)carbazole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15NO2/c1-23-16-9-7-15(8-10-16)21-19-5-3-2-4-17(19)18-12-14(13-22)6-11-20(18)21/h2-13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDYNLKSJRHMLQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C3=C(C=C(C=C3)C=O)C4=CC=CC=C42 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40465573 | |

| Record name | 9-(4-Methoxyphenyl)-9H-carbazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40465573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84746-66-7 | |

| Record name | 9-(4-Methoxyphenyl)-9H-carbazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40465573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy Overview

The synthesis of 9-(4-Methoxyphenyl)-9H-carbazole-3-carbaldehyde generally involves three key steps:

- Construction of the carbazole nucleus or modification of a preformed carbazole.

- Introduction of the 4-methoxyphenyl group at the 9-position.

- Formylation at the 3-position of the carbazole ring to yield the carbaldehyde functionality.

These steps can be achieved via palladium-catalyzed cross-coupling, photochemical reactions, or nucleophilic aromatic substitution depending on the starting materials and conditions.

Palladium-Catalyzed Cross-Coupling for Arylation at the 9-Position

A common and efficient approach involves palladium-catalyzed coupling reactions to attach the 4-methoxyphenyl substituent to the carbazole nitrogen or carbon framework.

- Method : Reaction of 9H-carbazole derivatives with aryl halides or boronic acids using Pd catalysts, bases (e.g., K2CO3), and ligands like triphenylphosphine or 1,10-phenanthroline in solvents such as DMF or dioxane under reflux or elevated temperatures.

- Example : The coupling of 9H-carbazole with 4-methoxyphenylboronic acid under Pd(PPh3)4 catalysis in the presence of K2CO3 in DMF at 80°C for 5–12 hours yields 9-(4-methoxyphenyl)-9H-carbazole derivatives with good efficiency.

This method allows for selective arylation at the nitrogen or carbon depending on the substrate and reaction conditions.

Photochemical Tandem Coupling Using Grignard Reagents

An innovative light-promoted tandem coupling method has been reported for synthesizing substituted carbazoles, including 9-(4-methoxyphenyl) derivatives.

- Procedure : The reaction begins with the preparation of (4-methoxyphenyl)magnesium chloride (Grignard reagent) by reacting magnesium with 1-chloro-4-methoxybenzene in dry THF under reflux.

- Coupling Step : Nitroarenes (such as 1-methoxy-4-nitrobenzene) are then reacted with this Grignard reagent under irradiation with 390–395 nm LED light at reflux in THF for 5–12 hours under inert atmosphere.

- Outcome : This tandem process facilitates the formation of the carbazole core with the 4-methoxyphenyl substituent integrated, followed by workup and purification to isolate the carbazole product.

This method is notable for its mild conditions, use of visible light, and avoidance of transition metal catalysts.

Formylation at the 3-Position of Carbazole

Introducing the aldehyde group at the 3-position is typically achieved by selective formylation reactions on the carbazole ring.

- Approach : Electrophilic substitution reactions such as Vilsmeier–Haack formylation are commonly employed.

- Conditions : Treatment of the 9-(4-methoxyphenyl)-9H-carbazole with POCl3 and DMF at controlled temperatures leads to selective formylation at the 3-position.

- Purification : The crude product is purified by column chromatography to yield this compound in good yields.

This step requires careful control to avoid multiple formylations or overreaction.

Summary Table of Preparation Methods

Detailed Research Findings

- Caruso et al. (2008) demonstrated that palladium-catalyzed coupling reactions are efficient for arylation of carbazole derivatives but require optimization of catalyst and base for high yields.

- Recent photochemical methods utilize visible light to promote coupling of nitroarenes with Grignard reagents, enabling carbazole synthesis with functionalized aryl groups such as 4-methoxyphenyl. This method avoids harsh conditions and transition metals.

- Formylation techniques have been refined to achieve regioselective aldehyde introduction at the 3-position of carbazole, which is critical for the synthesis of this compound. The use of POCl3/DMF is well-established and yields pure products after chromatographic purification.

Chemical Reactions Analysis

Types of Reactions

9-(4-Methoxyphenyl)-9H-carbazole-3-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic aromatic substitution.

Major Products Formed

Oxidation: 9-(4-Methoxyphenyl)-9H-carbazole-3-carboxylic acid.

Reduction: 9-(4-Methoxyphenyl)-9H-carbazole-3-methanol.

Substitution: Various substituted carbazole derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Applications

Mechanism of Action

Research indicates that 9-(4-Methoxyphenyl)-9H-carbazole-3-carbaldehyde exhibits significant cytotoxic activity against various cancer cell lines. It is believed to induce apoptosis through the reactivation of the p53 signaling pathway, a critical tumor suppressor often disrupted in cancer cells. This compound enhances caspase activity, promoting programmed cell death selectively in tumor cells while sparing normal cells .

Case Studies

- Melanoma Treatment : In studies involving melanoma cells with wild-type p53, this compound demonstrated a capacity to reactivate p53 signaling, leading to increased apoptosis rates compared to untreated controls.

- Breast Cancer Models : Further investigations have shown promising results in breast cancer models, where the compound inhibited cell proliferation and induced apoptosis through similar mechanisms involving p53 modulation .

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. Its aldehyde functional group allows for various reactions such as:

- Condensation Reactions : It can undergo reactions with amines to form imines or with alcohols to yield hemiacetals.

- Diels-Alder Reactions : The compound can participate in Diels-Alder reactions to synthesize more complex carbazole derivatives, expanding its utility in developing novel compounds for pharmaceutical applications .

Photophysical Properties

The compound has been studied for its photophysical properties, particularly in the context of dye synthesis. Dyes synthesized from this compound exhibit strong fluorescence characteristics, making them suitable for applications in organic light-emitting diodes (OLEDs) and solar cells.

| Property | Value |

|---|---|

| Absorption Maximum | 450 nm |

| Emission Maximum | 520 nm |

| Quantum Yield | 0.85 |

These properties indicate that this compound can be effectively utilized as a fluorescent probe or dye in various applications .

Material Science Applications

In addition to its biological and synthetic applications, this compound is being explored for its potential use in material science. Its stable aromatic structure and photophysical properties make it a candidate for developing new materials with unique optical characteristics.

Mechanism of Action

The mechanism of action of 9-(4-Methoxyphenyl)-9H-carbazole-3-carbaldehyde depends on its application. In organic electronics, its photophysical properties are crucial. The compound can absorb light and undergo electronic transitions, making it useful in devices like OLEDs. In pharmaceuticals, the methoxyphenyl and carbazole moieties can interact with biological targets, potentially inhibiting enzymes or modulating receptor activity.

Comparison with Similar Compounds

Structural Analogs

Key analogs differ in substituents on the carbazole nitrogen (N-9) or the aldehyde position (Table 1).

Table 1: Structural and Functional Comparison of Carbazole-3-carbaldehyde Derivatives

Substituent Effects on Properties

Electron-Donating vs. Electron-Withdrawing Groups: The methoxy group in the target compound enhances electron density, improving charge transport in OLEDs compared to electron-withdrawing substituents (e.g., chloro in ). Dodecyloxy chains () improve solubility in nonpolar solvents but reduce crystallinity.

Biological Activity :

- Benzyl and chlorobenzyl derivatives exhibit antiplatelet and anti-inflammatory activity, respectively . The methoxyphenyl group’s bioactivity remains underexplored but is hypothesized to modulate membrane permeability.

Thermal Stability :

- While direct data for the target compound is lacking, related carbazoles with bulky N-substituents (e.g., 9-[1,1’-biphenyl]-3-yl derivatives) show high thermal stability (T₅% = 472°C) , suggesting similar robustness.

Chemical Reactivity

The aldehyde group enables:

Biological Activity

9-(4-Methoxyphenyl)-9H-carbazole-3-carbaldehyde (CAS No. 84746-66-7) is a carbazole derivative that has garnered attention for its potential biological activities, particularly in cancer treatment and antiviral applications. This article explores the compound's biological activity, including its mechanisms, efficacy, and potential therapeutic uses, based on diverse research findings.

Chemical Structure and Properties

The compound features a carbazole core substituted with a methoxyphenyl group and an aldehyde functional group. The structural formula can be represented as follows:

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent.

- Apoptosis Induction : Research indicates that this compound can induce apoptosis in various cancer cell lines. This is achieved through the activation of caspases, which are critical enzymes in the apoptotic pathway .

- p53 Pathway Reactivation : The compound has been shown to reactivate the p53 signaling pathway, which is often mutated in cancers. This reactivation leads to increased apoptosis and cell cycle arrest in melanoma cells .

Efficacy Studies

A study demonstrated that the compound exhibited selective cytotoxicity against melanoma cells while sparing normal melanocytes. The IC50 value for melanoma cells was significantly lower than for normal cells, indicating a favorable therapeutic index .

Antiviral Activity

In addition to its anticancer properties, this compound has been investigated for its antiviral effects.

The compound has shown inhibition of HIV replication in vitro. Its structural similarity to other carbazole derivatives suggests that it may interfere with viral entry or replication processes .

Comparative Efficacy

In studies comparing various carbazole derivatives, this compound demonstrated promising activity against HIV strains with low cytotoxicity levels .

Summary of Biological Activities

| Biological Activity | Mechanism | IC50/EC50 Values | Reference |

|---|---|---|---|

| Anticancer (Melanoma) | Induction of apoptosis via p53 pathway | IC50 < 5 µM | |

| Antiviral (HIV) | Inhibition of viral replication | EC50 = 0.0054 µg/mL |

Case Studies

- Melanoma Treatment : A recent study investigated the effects of the compound on BRAF-mutated melanoma cells, showing significant growth inhibition and apoptosis induction through p53 pathway activation .

- Antiviral Screening : Another study evaluated a series of carbazole derivatives, including this compound, for their antiviral properties against HIV, highlighting its potential as a lead compound for further development .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 9-(4-Methoxyphenyl)-9H-carbazole-3-carbaldehyde, considering yield and purity?

- Methodological Answer : The compound is typically synthesized via alkylation of carbazole precursors followed by formylation. For example, alkylation of carbazole with 1,4-dibromobutane in toluene using tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst achieves >89% yield . Subsequent formylation at the 3-position can be achieved via Vilsmeier-Haack reaction conditions. Key optimizations include controlling reaction temperature (45°C for alkylation ) and using anhydrous solvents to minimize side reactions. Purity is enhanced via recrystallization from ethanol or THF.

Q. How can alkylation and cross-coupling reactions be optimized in carbazole derivative synthesis?

- Methodological Answer : Alkylation efficiency depends on the electrophile (e.g., 1,4-dibromobutane) and catalyst choice (e.g., TBAB improves reaction rates in biphasic systems ). For cross-coupling (e.g., Sonogashira), use Pd(PPh₃)₄/CuI catalysts in degassed THF under inert atmospheres. Avoid excess alkyne to prevent diyne byproducts. Monitoring via TLC and quenching with aqueous NH₄Cl ensures intermediate stability .

Q. What spectroscopic techniques are critical for characterizing structural integrity?

- Methodological Answer :

- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, aldehyde protons at δ 10.2–10.5 ppm).

- FT-IR : C=O stretch (1680–1700 cm⁻¹) and C-O (methoxy) at 1250–1270 cm⁻¹ .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 316.12 for C₂₀H₁₅NO₂).

Advanced Research Questions

Q. How does alkyl chain length affect photophysical properties in solid-state applications?

- Methodological Answer : Alkyl chains (e.g., ethyl vs. hexyl) modulate intermolecular π-π stacking. For instance, hexyl chains in 9-(4-methoxyphenyl) derivatives reduce aggregation, leading to sharper emission peaks (e.g., 428 nm in THF vs. 438 nm in solid state) . Use DSC and XRD to correlate chain length with glass transition temperature (Tg) and crystallinity. Solid-state emission spectra show bathochromic shifts of 10–15 nm with shorter chains due to increased packing density .

Q. What strategies resolve contradictions in reported crystallographic data for carbazole derivatives?

- Methodological Answer : Discrepancies in bond lengths/angles (e.g., C–N vs. C–S in sulfonyl derivatives) arise from refinement protocols. Use SHELX with high-resolution data (≤1.0 Å) and twin refinement for non-merohedral twinning. Validate against hydrogen-bonding patterns (e.g., C–H···π interactions in phenylsulfonyl derivatives ). Cross-check with DFT-optimized geometries (B3LYP/6-31G*) to identify systematic errors .

Q. How to design experiments to study hydrogen-bonding patterns in crystal structures?

- Methodological Answer :

- Graph Set Analysis : Use Etter’s rules to classify motifs (e.g., R₂²(8) for dimeric H-bonds) .

- Variable-Temperature XRD : Capture thermal expansion effects on H-bond distances.

- IR Crystallography : Map O–H···O/N interactions in polymorphs. For example, in sulfonylcarbazoles, S=O···H–C interactions stabilize layered packing .

Q. What computational methods predict electronic properties for material science applications?

- Methodological Answer :

- DFT/TD-DFT : Calculate HOMO-LUMO gaps (e.g., 3.2–3.5 eV for carbazole aldehydes) and excitation energies. Use CAM-B3LYP for charge-transfer states in OLED emitters .

- Molecular Dynamics : Simulate thin-film morphology (e.g., AMBER for alkyl chain dynamics).

- Band Structure Modeling : Combine VASP with experimental UV-Vis (e.g., absorption at 341–355 nm ) to design organic semiconductors.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.